N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide
Description
This compound features a 4,5,6,7-tetrahydro-1-benzothiophene core fused to a cyclohexene ring, substituted at position 2 with a 4-ethyl-1,2,3-thiadiazole-5-carboxamide group and at position 3 with a benzylcarbamoyl moiety. Structural determination of such compounds often employs X-ray crystallography using programs like SHELXL and OLEX2 .
Properties
IUPAC Name |
N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-ethylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-2-15-18(29-25-24-15)20(27)23-21-17(14-10-6-7-11-16(14)28-21)19(26)22-12-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTRQXWIZOHJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
Key analogues (Table 1) share the tetrahydrobenzothiophene scaffold but differ in substituents, influencing physicochemical and biological properties.
Key Observations:
- Electron-Withdrawing vs.
- Carbamoyl Modifications : Replacing benzylcarbamoyl (target) with 3-ethoxypropylcarbamoyl () reduces steric bulk, possibly altering target selectivity .
- Heterocyclic Cores : Thiadiazole (target) vs. isoxazole () affects electronic distribution; thiadiazole’s sulfur-rich structure may enhance metabolic stability .
Physicochemical and Computational Predictions
Using XGBoost models (), the target’s properties can be predicted (Table 2):
- The target’s moderate logP balances membrane permeability and solubility, contrasting with ’s higher solubility due to its ethoxypropyl group .
Crystallographic Analysis
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